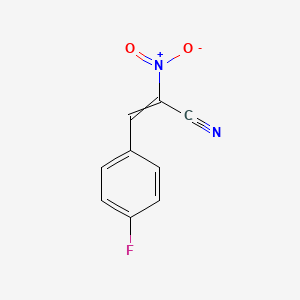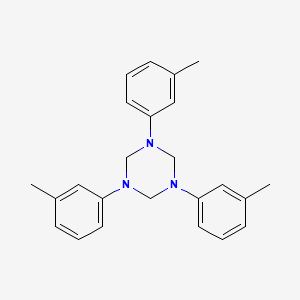
1-Heptyloxy-2-isobutoxy-ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptyloxy-2-isobutoxy-ethane is an organic compound characterized by its unique molecular structure, which includes a heptyloxy group and an isobutoxy group attached to an ethane backbone
Méthodes De Préparation
The synthesis of 1-Heptyloxy-2-isobutoxy-ethane can be achieved through several synthetic routes. One common method involves the reaction of heptanol with isobutyl bromide in the presence of a strong base, such as sodium hydride, to form the corresponding ether. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product. Industrial production methods may involve similar reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
1-Heptyloxy-2-isobutoxy-ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether groups can be replaced by other nucleophiles under appropriate conditions. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptanoic acid and isobutyric acid, while reduction may produce heptanol and isobutanol.
Applications De Recherche Scientifique
1-Heptyloxy-2-isobutoxy-ethane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its use as a model compound in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and its interactions with biological membranes.
Industry: It is utilized in the production of specialty chemicals, coatings, and surfactants, owing to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Heptyloxy-2-isobutoxy-ethane involves its interaction with molecular targets and pathways within biological systems. The compound’s ether groups can participate in hydrogen bonding and hydrophobic interactions, influencing its solubility and reactivity. These interactions can affect cellular membranes, enzymes, and receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological research, or therapeutic use.
Comparaison Avec Des Composés Similaires
1-Heptyloxy-2-isobutoxy-ethane can be compared with other similar compounds, such as:
1-Octyloxy-2-isobutoxy-ethane: This compound has a similar structure but with an octyl group instead of a heptyl group, leading to differences in its physical and chemical properties.
1-Heptyloxy-2-methoxy-ethane:
1-Heptyloxy-2-ethoxy-ethane: This compound features an ethoxy group, which can influence its solubility and interactions with other molecules.
Propriétés
Numéro CAS |
100799-16-4 |
|---|---|
Formule moléculaire |
C13H28O2 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
1-[2-(2-methylpropoxy)ethoxy]heptane |
InChI |
InChI=1S/C13H28O2/c1-4-5-6-7-8-9-14-10-11-15-12-13(2)3/h13H,4-12H2,1-3H3 |
Clé InChI |
VTRNOKNNLOFSPT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOCCOCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
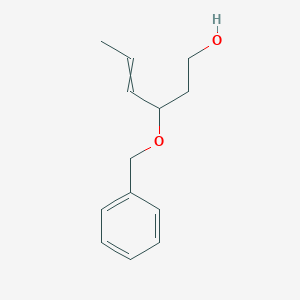


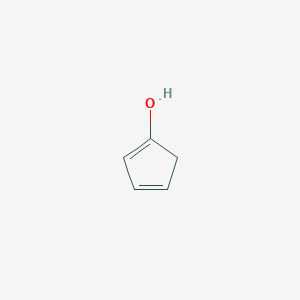

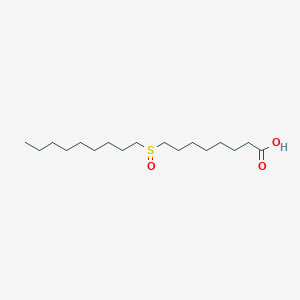
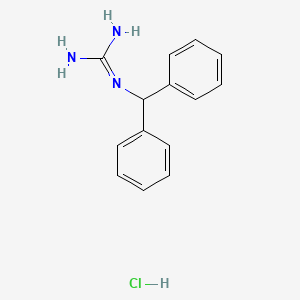
![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)
